ethyl 4-(4-benzoyloxy-3-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-(4-benzoyloxy-3-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C23H24N2O5S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-[4-(benzoyloxy)-3-ethoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is 440.14059304 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivatives
Ethyl 4-[4-(benzoyloxy)-3-ethoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and its derivatives are key subjects of synthesis and chemical investigation, leading to a variety of applications in the field of medicinal and organic chemistry. A study by Sherif et al. (1993) presented a synthesis method for thiazolopyrimidines and related compounds, demonstrating the chemical versatility of pyrimidinecarboxylate derivatives for generating new molecular structures with potential biological activities (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993). Additionally, Begum and Vasundhara (2009) described the synthesis and crystal structure analysis of two dihydropyrimidine derivatives, highlighting the significance of structural elucidation in understanding the properties and potential applications of these compounds (Begum & Vasundhara, 2009).
Biological Activities
The exploration of biological activities is a crucial area of research for pyrimidine derivatives. Tiwari et al. (2018) conducted an extensive study on the antimicrobial properties of chromone-pyrimidine coupled derivatives, demonstrating significant antibacterial and antifungal activities. This research underscores the potential of pyrimidine derivatives in the development of new antimicrobial agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018). Furthermore, Rana et al. (2011) investigated the anti-ulcer properties of certain dihydropyrimidines, pointing to the diverse therapeutic potentials of these compounds (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Antioxidant and Radioprotective Activities
Another interesting aspect of research is the investigation into the antioxidant and radioprotective properties of pyrimidine derivatives. Mohan et al. (2014) synthesized a novel pyrimidine derivative and evaluated its in vitro antioxidant activity and in vivo radioprotection property using Drosophila melanogaster as a model system. This study highlights the potential of pyrimidine derivatives in mitigating oxidative stress and protecting against radiation-induced damage (Mohan, Sarojini, Narayana, Sanjeev, & Sreepada, 2014).
Properties
IUPAC Name |
ethyl 4-(4-benzoyloxy-3-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-4-28-18-13-16(11-12-17(18)30-21(26)15-9-7-6-8-10-15)20-19(22(27)29-5-2)14(3)24-23(31)25-20/h6-13,20H,4-5H2,1-3H3,(H2,24,25,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUOBTOBGQJABU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC)OC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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